molecular formula C20H20ClN3O3 B7709436 N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7709436
M. Wt: 385.8 g/mol
InChI Key: XUKNWQQKWBAZFL-UHFFFAOYSA-N
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Description

N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-butyl-2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-3-12-22-18(25)13-26-17-11-7-5-9-15(17)20-23-19(24-27-20)14-8-4-6-10-16(14)21/h4-11H,2-3,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKNWQQKWBAZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted oxadiazole.

    Attachment of the butyl group: Finally, the butyl group is introduced through a nucleophilic substitution reaction using an appropriate butylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(4-tert-butyl-2-(2-(2-ethylanilino)-2-oxoethoxy)phenoxy)-N-(2-ethylphenyl)acetamide

Uniqueness

N-butyl-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the butyl group

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